N-ethylmaleimide

Übersicht

Beschreibung

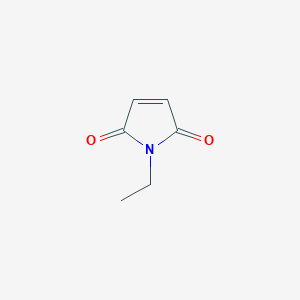

N-Ethylmaleimide is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides . This compound is known for its ability to form stable thioether bonds with sulfhydryls, making it a valuable reagent in biochemical studies .

Vorbereitungsmethoden

N-Ethylmaleimid wird aus Maleinsäure synthetisiert. Der Syntheseweg beinhaltet die Reaktion von Maleinsäureanhydrid mit Ethylamin, gefolgt von einer Cyclisierung zur Bildung des Maleimidrings . Die Reaktionsbedingungen erfordern typischerweise ein Lösungsmittel wie Tetrahydrofuran und einen Katalysator wie Triethylamin. Die industrielle Produktion von N-Ethylmaleimid folgt ähnlichen Schritten, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Thiol-Specific Reactions (Michael Addition)

NEM primarily reacts with thiols via a 1,4-Michael addition, forming stable thioether bonds. This reaction is rapid and irreversible under physiological conditions (pH 6.5–7.5) and is widely exploited to modify cysteine residues in proteins and peptides .

Key Findings:

-

Reaction Kinetics :

-

Stereochemistry :

-

H/D Exchange :

Reactions with Amines and Histidine

While NEM is selective for thiols under optimal conditions, it can react with amines and histidine residues under alkaline pH (>7.5) or prolonged incubation .

Key Findings:

-

Amine Reactivity :

-

NEM reacts with α-amino groups of peptides (e.g., glycylalanine) at pH 7.4, forming N-alkylated products. The half-life of peptide Ta-4 (Val-Leu-Ser-Pro-Ala-Asp-Lys) under these conditions is ~3.2 hours .

-

Lysine and histidine residues show measurable alkylation at pH >8.0, leading to non-specific modifications in proteomic studies .

-

-

Histidine Modification :

Hydrolysis and Stability

NEM undergoes hydrolysis in aqueous solutions, particularly at alkaline pH, forming N-ethylmaleamic acid. This side reaction competes with thiol alkylation .

Hydrolysis Products:

| Condition | Product | Yield (%) |

|---|---|---|

| pH 7.4, 25°C, 1 hr | N-Ethylmaleamic acid | <5% |

| pH 8.5, 37°C, 24 hr | N-Ethylmaleamic acid + ring-opened byproducts | >30% |

Stereochemical and Isotopic Effects

NMR studies reveal complex H/D exchange dynamics in NEM-thiol adducts :

H/D Addition and Exchange Pathways:

-

Michael Addition : Generates diastereomers (1 , 2 ) in HO or isotopomers (5–8 ) in DO.

-

Keto-Enol Tautomerism : Facilitates H/D exchange at C3, forming isotopomers (3 , 4 ) in HO or (9–12 ) in DO (Figure 2).

pH-Dependent Exchange Rates:

| pH | Methine (C3) H/D Exchange (%) | Methylene (C4) D Incorporation (%) |

|---|---|---|

| 6.0 | 20% | 30% |

| 7.5 | 85% | 65% |

| 8.4 | >95% | 80% |

Wissenschaftliche Forschungsanwendungen

Neuroscience Applications

NEM is primarily used in neuroscience to investigate neurotransmitter systems and synaptic transmission.

Case Study: GABAergic Synaptic Transmission

- A study demonstrated that NEM enhances the release probability at GABAergic synapses. Using whole-cell patch-clamp techniques, researchers found that NEM increased the frequency of spontaneous and miniature inhibitory postsynaptic currents (IPSCs) in neonatal mouse visual cortex neurons without affecting their amplitude or kinetics. This suggests that NEM may play a role in modulating synaptic transmission by altering presynaptic mechanisms .

Table 1: Effects of NEM on GABAergic Transmission

| Parameter | Control | NEM Treatment |

|---|---|---|

| Frequency of mIPSCs | Baseline | Increased |

| Amplitude of mIPSCs | Baseline | Unchanged |

| Paired-pulse ratio | Baseline | Decreased |

Microbiology Applications

NEM has been shown to sensitize bacteria to radiation, making it a valuable tool in microbiological studies.

Case Study: Radiation Sensitivity in Escherichia coli

- Research indicated that adding NEM to E. coli strain B/r significantly sensitized the bacteria to gamma radiation within minutes. Effective sensitization occurred at concentrations as low as 0.0001 m, while higher concentrations were required for bactericidal effects. This application highlights NEM's potential in enhancing the effectiveness of radiation therapy against bacterial infections .

Table 2: Sensitization Effects of NEM on Bacteria

| Bacteria Species | Sensitization Concentration (m) | Bactericidal Effect |

|---|---|---|

| Escherichia coli | 0.0001 | Yes (at >0.002) |

| Staphylococcus aureus | 0.0001 | Yes |

| Pseudomonas sp. | Anoxic conditions required | Yes |

Cancer Research Applications

In cancer research, NEM is used to study apoptotic signaling pathways and enzyme activities.

Case Study: Caspase-2 Redistribution

- In a study examining breast cancer cell lines, pre-treatment with NEM prevented the redistribution of caspase-2 from the nucleus to the cytoplasm upon apoptosis induction. This finding suggests that NEM can be employed as a tool to investigate the dynamics of apoptotic proteins and their roles in cancer progression .

Table 3: Impact of NEM on Caspase-2 Dynamics

| Treatment | Caspase-2 Redistribution | Apoptosis Induction |

|---|---|---|

| Control | Yes | Yes |

| NEM Treatment | No | Yes |

Virology Applications

NEM's ability to modify viral proteins has made it an important compound in virology.

Case Study: HIV-1 Inactivation

- Research demonstrated that NEM effectively inactivated HIV-1 by alkylating cysteine residues within the virus's nucleocapsid proteins while preserving envelope glycoproteins' functionality. This selective modification allows for studying viral infectivity while maintaining the integrity of certain viral components .

Table 4: Effects of NEM on HIV-1

| Parameter | Control | NEM Treatment |

|---|---|---|

| Infectivity | High | Significantly Reduced |

| Envelope Glycoprotein Integrity | Intact | Intact |

Mechanistic Insights

NEM functions primarily through its ability to covalently bind to sulfhydryl groups in proteins, leading to alterations in protein function and activity.

Mechanism Overview

Wirkmechanismus

N-Ethylmaleimide exerts its effects by alkylating thiol groups in proteins and peptides. This alkylation occurs through a nucleophilic attack of the thiolate anion on the double bond of the maleimide ring, forming a stable thioether bond . The molecular targets include cysteine residues in proteins, which play crucial roles in enzymatic activity, ligand binding, and signal transduction pathways . This compound also inhibits phosphate transport in mitochondria and deubiquitinating enzymes .

Vergleich Mit ähnlichen Verbindungen

N-Ethylmaleimid wird häufig mit anderen Maleimiden wie N-(1-Phenylethyl)maleimid verglichen. Während beide Verbindungen für die Thiol-Derivatisierung verwendet werden, ist N-Ethylmaleimid selektiver gegenüber Thiolgruppen und hat weniger Nebenreaktionen . Weitere ähnliche Verbindungen sind Maleinsäureanhydrid und Maleimidderivate, die eine ähnliche Reaktivität aufweisen, sich jedoch in ihren spezifischen Anwendungen und Reaktivitätsprofilen unterscheiden .

N-Ethylmaleimid zeichnet sich durch seine hohe Reaktivität mit Thiolen und seine Fähigkeit aus, stabile Thioetherbindungen zu bilden, was es zu einem wertvollen Werkzeug in der biochemischen und medizinischen Forschung macht.

Biologische Aktivität

N-Ethylmaleimide (NEM) is a thiol-reactive compound widely studied for its biological activities, particularly in the context of cellular signaling, viral inactivation, and protein interactions. This article provides a comprehensive overview of the biological activity of NEM, supported by case studies and research findings.

NEM primarily acts as a thiol alkylating agent, targeting cysteine residues in proteins. This action can lead to the modification of protein structures and functions, influencing various biological processes.

- Thiol Alkylation : NEM forms stable S-(N-ethylsuccinimido) cysteine derivatives upon reaction with thiol groups, which can disrupt normal protein function and interactions .

- Impact on Signaling Pathways : In vascular smooth muscle cells (VSMCs), NEM has been shown to inhibit the phosphorylation of key signaling molecules such as Akt, thereby affecting downstream survival pathways .

1. Inhibition of Viral Infectivity

NEM has demonstrated significant antiviral properties, particularly against retroviruses like HIV-1 and SIV. Studies indicate that:

- NEM treatment inactivates these viruses by alkylating cysteines in their nucleocapsid proteins, leading to loss of infectivity while preserving envelope glycoprotein functionality .

- The modification of core proteins prevents the formation of critical viral DNA intermediates without disrupting the polymerase function essential for viral replication .

2. Effects on Vascular Function

Research has shown that NEM affects vascular dynamics by altering microvascular permeability:

- It induces vasoconstriction and increases capillary permeability, suggesting potential damage to endothelial cells rather than merely inhibiting transcytosis .

- In isolated perfused rat hindquarters, NEM treatment resulted in increased clearance rates of albumin from blood to tissues, indicating enhanced microvascular permeability .

3. Role in Apoptosis and Cell Signaling

NEM's influence extends to apoptosis regulation:

- Pre-treatment with NEM prevents the redistribution of caspase-2 from the nucleus to the cytoplasm during apoptosis, indicating its role in apoptotic signaling pathways .

- This suggests that NEM can serve as a tool for studying apoptosis mechanisms by blocking specific protein redistributions related to cell death .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotection via NSF Modulation

Recent studies have explored the neuroprotective effects of NEM-sensitive factor (NSF) in ischemic conditions. In models of middle cerebral artery occlusion:

Eigenschaften

IUPAC Name |

1-ethylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFGOPSGAURCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-22-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1059573 | |

| Record name | Maleic acid N-ethylimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Ethylmaleimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-53-0, 25668-22-8 | |

| Record name | N-Ethylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylmaleimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC92547 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleic acid N-ethylimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3C74ACM9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-ethylmaleimide (NEM) is a sulfhydryl alkylating agent that primarily targets cysteine residues in proteins. This covalent modification disrupts the protein's structure and function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The specific downstream effects depend on the protein targeted. For instance, NEM can inhibit enzyme activity, alter protein-protein interactions, and disrupt signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Certainly. NEM has been shown to inhibit:

- (Na+,K+)-ATPase: NEM treatment modifies the enzyme, affecting its phosphorylation, ouabain binding, and sensitivity to potassium and ADP. []

- NhaA-Na+/H+ antiporter: In this case, NEM specifically targets a cysteine residue introduced via mutation (C-less H225C), inhibiting the antiporter activity and revealing information about its membrane topology. []

- GTP-dependent fusion of endoplasmic reticulum membranes: NEM inhibits this process, suggesting the involvement of an NEM-sensitive component in membrane fusion. []

- T-cell signaling: NEM suppresses T-cell receptor and CD4-induced signaling by inhibiting tyrosine phosphorylation of phospholipase C gamma 1 and disrupting the interaction between CD4 and pp56lck. []

A: Not necessarily. In some cases, NEM can cause partial inhibition or even stimulation of protein activity, depending on the targeted cysteine residue and its role in protein function. [, , , , , ] For example, NEM stimulates ion transport in vestibular dark cells at low concentrations before inhibiting it at higher concentrations. []

ANone:

A: While specific spectroscopic data from these papers isn't readily available, researchers often employ techniques like NMR and mass spectrometry to characterize NEM-modified proteins and identify specific modification sites. [, , ]

ANone: NEM is typically prepared as a solution in organic solvents like dimethyl sulfoxide (DMSO) or ethanol for experimental use. Its stability in different solutions and under various conditions (e.g., temperature, pH) can vary and may need to be empirically determined depending on the specific application.

ANone: NEM itself is not a catalyst. It acts as a covalent modifier, permanently modifying cysteine residues. This property makes it a valuable tool in:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.